BET Bromodomain Inhibition: (+)-JQ1 vs. (–)-JQ1 Enantiomers
The (S)-Boc intermediate stereospecifically produces (+)-JQ1, which is the active BET bromodomain inhibitor, whereas use of the (R)-enantiomer intermediate yields (–)-JQ1, an inactive control compound. In cell-free enzymatic assays targeting the first and second bromodomains of BRD4, (+)-JQ1 exhibits IC₅₀ values of 77 nM (BRD4-BD1) and 33 nM (BRD4-BD2), while (–)-JQ1 shows negligible inhibition with an IC₅₀ of approximately 10,000 nM against BRD4(1) [1]. Binding affinity measurements confirm that (+)-JQ1 binds BRD4-BD1 with Kd ≈ 50 nM and BRD4-BD2 with Kd ≈ 90 nM, whereas (–)-JQ1 fails to significantly interact with any bromodomain tested [2].
(–)-JQ1 IC₅₀: ~10,000 nM (BD1); no significant interaction
| Evidence Dimension | BRD4 bromodomain inhibition potency (enantiomer specificity) |
|---|---|
| Target Compound Data | (+)-JQ1 (derived from (S)-intermediate): IC₅₀ = 77 nM (BRD4-BD1), 33 nM (BRD4-BD2); Kd ≈ 50 nM (BD1), ≈ 90 nM (BD2) |
| Comparator Or Baseline | (–)-JQ1 (derived from (R)-intermediate): IC₅₀ ≈ 10,000 nM (BRD4-BD1); no significant interaction with any bromodomain |
| Quantified Difference | ≥129-fold difference in IC₅₀ for BRD4(1) (10,000 nM vs 77 nM); >300-fold for BRD4(2) (10,000 nM estimated vs 33 nM) |
| Conditions | Cell-free enzymatic AlphaScreen assay; BRD4 bromodomains 1 and 2; as reported in Filippakopoulos et al., Nature 2010 [1]; Kd values from IUPHAR/BPS Guide to Pharmacology [2] |
Why This Matters
The >100-fold potency gap means that any enantiomeric impurity in the (S)-Boc intermediate irreversibly contaminates downstream JQ1 and PROTAC products with an inactive stereoisomer, directly invalidating biological assays and undermining SAR conclusions [1].
- [1] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. doi:10.1038/nature09504. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (+)-JQ1 Ligand Page. Ligand ID: 7511. Accessed 2026. View Source
